![molecular formula C14H11F3N2OS B2699886 {4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea CAS No. 1797296-39-9](/img/structure/B2699886.png)

{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

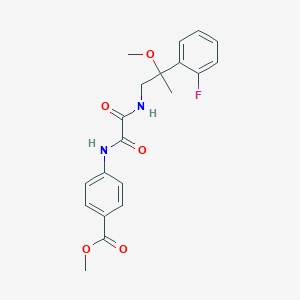

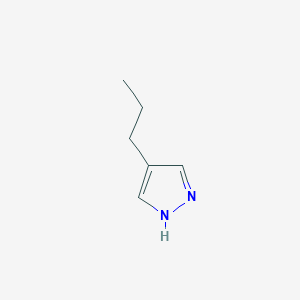

{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea is an organic compound that belongs to the class of organofluorine compounds . It has an empirical formula of C8H7F3N2S .

Synthesis Analysis

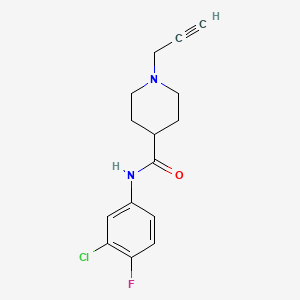

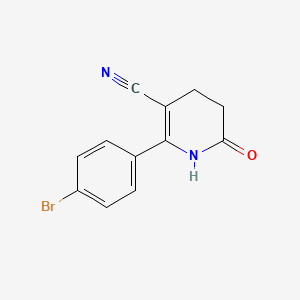

The synthesis of{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea and its derivatives has been discussed in several studies . The synthesis process often involves the use of various reagents and specific conditions. For instance, one study discussed the synthesis of a series of 4- [4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives . Molecular Structure Analysis

The molecular structure of{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea has been investigated using various techniques . The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments have been studied both experimentally and theoretically . Chemical Reactions Analysis

The chemical reactions involving{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea are complex and can vary depending on the specific conditions and reagents used . Physical And Chemical Properties Analysis

{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea has a molecular weight of 220.21 . Other physical and chemical properties such as melting point, solubility, and spectral data can be determined through various analytical techniques .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

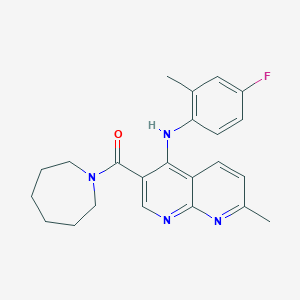

Thioureas, including {4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea, serve as valuable intermediates in organic synthesis. They participate in diverse reactions, such as cyclizations, rearrangements, and nucleophilic additions. Researchers exploit their reactivity to create complex molecules, functional groups, and heterocycles. The trifluoromethyl group in this compound can enhance its synthetic versatility by influencing regioselectivity and reactivity patterns .

Pharmaceutical Industry

Thioureas find applications in drug development due to their diverse biological activities. {4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea derivatives have been evaluated for their inhibitory effects on enzymes like α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE). These enzymes play crucial roles in metabolic processes and neurodegenerative diseases. Additionally, the compound exhibits antioxidant potential, making it relevant for pharmaceutical research .

H-Bond Catalysts

The 3,5-bis(trifluoromethyl)phenyl motif, present in {4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea, is widely used in H-bond catalysts. These catalysts facilitate various organic transformations, including asymmetric reactions. The trifluoromethyl group enhances the catalyst’s performance by influencing substrate binding and reactivity .

Pesticide Development

Trifluoromethyl-containing compounds have attracted attention in pesticide research. While not directly related to {4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea, similar motifs have been explored for their pesticidal properties. Researchers investigate their effects on pests, plant growth, and crop protection .

Migraine Research

Interestingly, the trifluoromethyl group has relevance in migraine studies. Calcitonin gene-related peptide (CGRP) plays a role in migraine headaches. Some FDA-approved drugs contain a trifluoromethyl group and target CGRP receptors to alleviate migraines .

Gibberellin-Like Activity

Certain thiourea derivatives, including {4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea, exhibit gibberellin-like activity. Gibberellins are plant hormones that regulate growth and development. The compound’s promoting activity in Arabidopsis thaliana hypocotyl elongation and rice germination suggests its potential as a growth regulator .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-[3-(trifluoromethyl)phenoxy]phenyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2OS/c15-14(16,17)9-2-1-3-12(8-9)20-11-6-4-10(5-7-11)19-13(18)21/h1-8H,(H3,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMVAUBCSCYVMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)NC(=S)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-bromo-12-(3-chlorophenyl)-2,3,9,9a-tetrahydro-1H-3a,9-(epiminomethanoimino)cyclopenta[b]chromene-11-thione](/img/structure/B2699805.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2699807.png)

![N-(3-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2699810.png)

![tert-Butyl (3aR,6aR)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2699813.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide](/img/structure/B2699815.png)

![1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one](/img/structure/B2699817.png)

![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2699825.png)